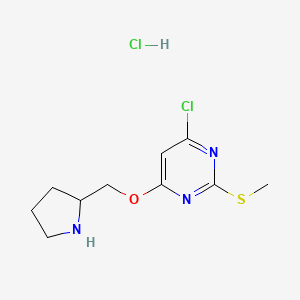4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC13439066
Molecular Formula: C10H15Cl2N3OS
Molecular Weight: 296.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15Cl2N3OS |
|---|---|
| Molecular Weight | 296.22 g/mol |
| IUPAC Name | 4-chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H |
| Standard InChI Key | PMPVSMNSKCUBOD-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |
| Canonical SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring substituted at positions 2, 4, and 6:
-
Position 4: Chloro group (Cl) for electronic stabilization .
-
Position 2: Methylthio group (SCH₃) contributing to lipophilicity.
-
Position 6: Pyrrolidin-2-ylmethoxy group, introducing stereochemical complexity .
The hydrochloride salt enhances aqueous solubility, critical for biological applications .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃O₂S·HCl |
| Molecular Weight | 296.22 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
Synthesis and Reaction Pathways
Core Pyrimidine Formation
The pyrimidine ring is synthesized via cyclization of thiourea and diethyl malonate under basic conditions (e.g., NaOCH₃), followed by nitration and chlorination . Key steps include:
-
Cyclization: Thiourea reacts with diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine .
-
Chlorination: POCl₃ or triphosgene introduces chloro groups at position 4 .
Functionalization Steps
-
Methylthio Introduction: Thiolation using CH₃SH or (CH₃)₂S₂ under basic conditions.
-
Pyrrolidine-Methoxy Addition: Alkylation with pyrrolidin-2-ylmethanol in acetone/K₂CO₃ .
-
Salt Formation: Treatment with HCl yields the hydrochloride salt .
Optimization Challenges
-
Regioselectivity: Ensuring substitutions at correct positions requires controlled reaction temperatures (0–30°C) .
-
Purification: Column chromatography (hexane/ethyl acetate) isolates the product .
Biological Activity and Applications
Enzyme Inhibition
The compound’s pyrimidine scaffold aligns with kinase inhibitors (e.g., EGFR, CDK4) .
-
PDE4 Inhibition: Structural analogs show anti-inflammatory activity for COPD/asthma .
-
Antimicrobial Effects: Methylthio and chloro groups enhance activity against Gram-positive bacteria.
Comparative Analysis with Analogues
| Compound | Key Differences | Activity Profile |
|---|---|---|
| 4-Chloro-6-methoxy-2-(methylthio) | Methoxy vs. pyrrolidine-methoxy | Reduced kinase selectivity |
| 2-Chloro-6-methylpyrimidin-4-one | Lacks methylthio group | Antimicrobial |
Industrial and Research Relevance
Pharmaceutical Development
-
Drug Candidates: Analogues are in clinical trials for cognitive disorders and cancer .
-
Formulation: Hydrochloride salt improves bioavailability for oral administration .
Synthetic Methodology Contributions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume